氨基水杨酸钙

描述

Synthesis Analysis

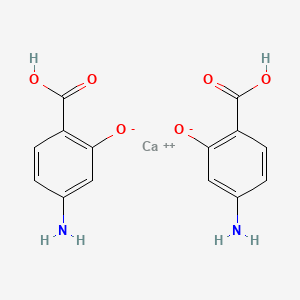

Aminosalicylate calcium is synthesized through the coordination of biologically important α-amino acids to calcium(II) at high pH, as demonstrated by the preparation of a series of calcium alpha-aminocarboxylates. This process involves refluxing aqueous solutions/suspensions of calcium hydroxide and the respective α-amino acid, leading to the formation of colorless, crystalline hydrates with varying yields (Fox et al., 2007).

Molecular Structure Analysis

The molecular structure of aminosalicylate calcium complexes demonstrates a variety of coordination polymers and mononuclear complexes, with aminocarboxylate ligands exhibiting N,O-chelating behaviors. The calcium ions in these complexes can be seven- or eight-coordinate, creating diverse structural formations that highlight the compound's versatility in binding and coordination capabilities (Fox et al., 2007).

Chemical Reactions and Properties

Aminosalicylate calcium forms extended solid lattices through the cross-linking of layers, as seen in various coordination complexes. These structures are indicative of the compound's ability to engage in a range of chemical reactions, facilitating the formation of complex molecular architectures. For instance, coordination with aminosalicylic acid results in structures where calcium ions are bridged by multidentate ligands, leading to the stabilization of unique crystalline states (Cole & Holt, 1989).

Physical Properties Analysis

The physical properties of aminosalicylate calcium, such as solubility, pH of solutions, and crystal structure, significantly influence its behavior in aqueous environments and its interaction with biological systems. These properties are crucial for understanding the compound's role in various applications, including its potential for biomineralization and interaction with organic molecules (Fox et al., 2007).

Chemical Properties Analysis

The chemical properties of aminosalicylate calcium, including its reactivity with other compounds and its stability under different conditions, have been explored through various studies. These investigations reveal the compound's capacity to form stable complexes with amino acids and other organic molecules, further highlighting its versatility and potential applications in materials science and biochemistry (Cole & Holt, 1989).

科学研究应用

6. Calcium in Human Metabolism

- Application : Calcium is one of the most abundant inorganic elements in the human body and participates in many important biological functions of the body, such as muscle contraction, nerve conduction, glandular secretion, and bone structural support .

- Methods : The main source of calcium intake is daily food, and calcium content in green vegetables is usually lower than that of milk and dairy or meat products. The intake of calcium supplements and calcium-fortified food alleviates calcium deficiency .

- Results : In America, a study found that approximately 38% of adults who rely solely on food for mineral and vitamin intake consume inadequate levels of calcium, and approximately 93% consume inadequate levels of vitamin D, which plays a key role in calcium absorption rate, bone homeostasis, and bone repair .

7. Calcium Peptide Chelation Mechanism

- Application : Bioactive peptides that can effectively bind metals have application prospects in the improvement of mineral bioavailability, and compensating for the shortcomings of the generally low bioavailability of inorganic mineral supplements .

- Methods : This involves the development of calcium supplements, inorganic calcium sources and bone calcium, source and acquisition of biologically active peptides, calcium peptide chelation mechanism and structure–activity relationship, and methods for evaluating calcium bioavailability .

- Results : Although a reasonable understanding of structure activity relationship related to the calcium binding of peptides has been gained, physiological connections of peptides as mineral carriers to gastrointestinal uptake needs further research .

安全和危害

未来方向

属性

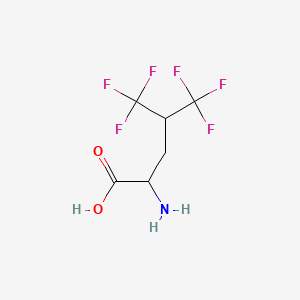

IUPAC Name |

calcium;5-amino-2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO3.Ca/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWVNCOPMIEDJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12CaN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-49-6 (Parent) | |

| Record name | Aminosalicylate Calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

344.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminosalicylate calcium | |

CAS RN |

133-15-3 | |

| Record name | Aminosalicylate Calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(4-aminosalicylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLATE CALCIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I4QDW01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。